N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1428365-49-4
VCID: VC5690190
InChI: InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3
SMILES: COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Molecular Formula: C20H23NO4S2
Molecular Weight: 405.53

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide

CAS No.: 1428365-49-4

Cat. No.: VC5690190

Molecular Formula: C20H23NO4S2

Molecular Weight: 405.53

* For research use only. Not for human or veterinary use.

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide - 1428365-49-4

Specification

CAS No. 1428365-49-4
Molecular Formula C20H23NO4S2
Molecular Weight 405.53
IUPAC Name N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide
Standard InChI InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3
Standard InChI Key ZPVSYAJIBZOXHK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central ethanesulfonamide backbone substituted with two distinct nitrogen-bound groups:

  • A furan-3-ylmethyl group derived from furan, a five-membered oxygen-containing heterocycle.

  • A 2-(thiophen-2-yl)ethyl group, incorporating thiophene, a sulfur-containing heterocycle.
    Additionally, the 4-methoxyphenyl moiety attached to the ethane chain introduces aromatic and electron-donating characteristics .

The IUPAC name, N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide, reflects this arrangement . The presence of both furan and thiophene rings—common in bioactive molecules—suggests potential interactions with enzymatic targets .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC20H23NO4S2\text{C}_{20}\text{H}_{23}\text{NO}_{4}\text{S}_{2}
Molecular Weight405.53 g/mol
CAS Number1428365-49-4
DensityNot Available-
Melting/Boiling PointsNot Available-
SMILES NotationCOC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3

The absence of experimental data on density, melting point, and solubility underscores the need for further physicochemical characterization .

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous sulfonamide derivatives are typically synthesized through multi-step routes involving:

  • Sulfonamide Formation: Reaction of a sulfonyl chloride with an amine.

  • Alkylation: Introduction of furan-3-ylmethyl and thiophen-2-ylethyl groups via nucleophilic substitution.

  • Heterocyclic Modifications: Gewald or Paal-Knorr reactions to construct thiophene/furan rings .

A plausible route could involve:

  • Condensation of 4-methoxyphenethylamine with ethanesulfonyl chloride.

  • Subsequent alkylation with furan-3-ylmethyl bromide and 2-(thiophen-2-yl)ethyl bromide under basic conditions .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on nitrogen may impede reaction efficiency.

  • Regioselectivity: Ensuring correct attachment of heterocyclic groups requires careful control of reaction conditions .

Target ClassPotential ActivityRationale
KinasesInhibitionThiophene’s ATP-binding affinity
GPCRsModulationMethoxyphenyl’s aromaticity
Bacterial EnzymesAntimicrobialSulfonamide’s historical use

Computational Predictions

  • LogP: Estimated ~3.1 (moderate lipophilicity, suggesting blood-brain barrier permeability) .

  • Drug-Likeness: Compliant with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10) .

Research Findings and Experimental Gaps

Current Knowledge

  • Structural Confirmation: 2D/3D structures are documented in PubChem , but experimental NMR/IR data are lacking.

  • Biological Data: No in vitro or in vivo studies are reported .

Critical Research Needs

  • Synthesis Optimization: Develop reproducible, high-yield protocols.

  • Biological Screening: Evaluate against cancer, microbial, and inflammatory targets.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

Future Directions

Strategic Priorities

  • Fragment-Based Drug Design: Exploit the compound’s hybrid structure for target-specific modifications.

  • Collaborative Studies: Partner with academic/industrial labs to accelerate validation.

Long-Term Vision

This compound could serve as a lead for developing dual-acting therapeutics (e.g., anticancer + anti-inflammatory agents). Integration with computational modeling and high-throughput screening will be essential to unlock its potential .

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